molecular formula C32H40N4O6 B12517016 Fmoc-his(tau-boc)-oh

Fmoc-his(tau-boc)-oh

Cat. No.: B12517016
M. Wt: 576.7 g/mol
InChI Key: UDEXYAHZNOKVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-his(tau-boc)-oh: is a derivative of histidine, an essential amino acid, used primarily in peptide synthesis. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-his(tau-boc)-oh typically involves the protection of the histidine amino acid. The Fmoc group is introduced to protect the amino group, while the Boc group protects the imidazole side chain. The process generally involves:

    Fmoc Protection: Histidine is reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.

    Boc Protection: The tau nitrogen of the imidazole ring is protected using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated peptide synthesizers to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid.

    Coupling Reactions: The compound can undergo peptide coupling reactions using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide).

    Boc Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling Reagents: HBTU, DIC, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

    Deprotected Histidine: After removal of protecting groups.

    Peptides: When coupled with other amino acids.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used in the stepwise synthesis of peptides, allowing for the creation of complex sequences.

Biology:

    Protein Engineering: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

Medicine:

    Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: Employed in the production of synthetic peptides for various industrial applications.

Mechanism of Action

Mechanism: The compound itself does not have a direct mechanism of action but serves as a building block in peptide synthesis. The protecting groups prevent unwanted side reactions, ensuring that the desired peptide sequence is synthesized accurately.

Molecular Targets and Pathways: As a protected amino acid, it does not interact with biological targets directly. peptides synthesized using Fmoc-his(tau-boc)-oh can interact with various molecular targets depending on their sequence and structure.

Comparison with Similar Compounds

    Fmoc-his(Trt)-oh: Histidine protected with a trityl group instead of Boc.

    Boc-his(Fmoc)-oh: Histidine with reversed protection groups.

    Fmoc-lys(Boc)-oh: Lysine protected with Fmoc and Boc groups.

Uniqueness: Fmoc-his(tau-boc)-oh is unique in its dual protection, allowing for selective deprotection and precise peptide synthesis. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are necessary.

Properties

IUPAC Name

cyclohexanamine;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEXYAHZNOKVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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